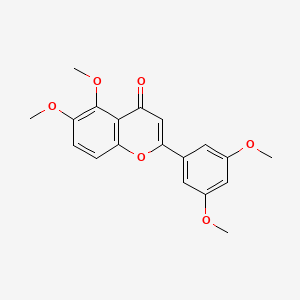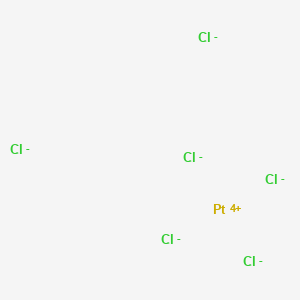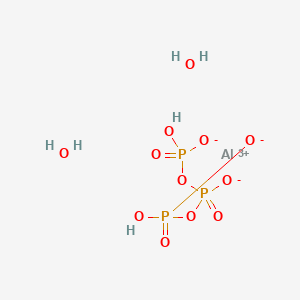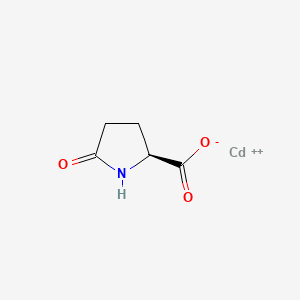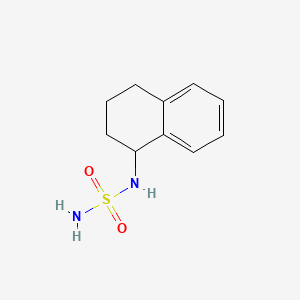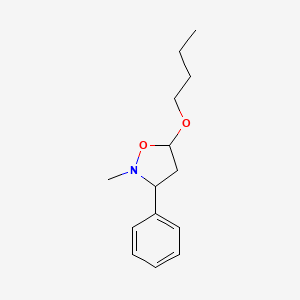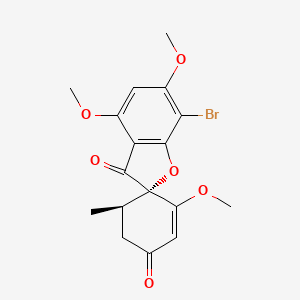
Bromogriseofulvin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromogriseofulvin is a natural product found in Penicillium janczewskii, Penicillium spinulosum, and Penicillium griseofulvum with data available.
Scientific Research Applications
Anticancer Properties
- Microtubule Dynamics and Cancer Cell Proliferation : Bromogriseofulvin, a derivative of griseofulvin, may exhibit potential in cancer chemotherapy. Griseofulvin has been observed to stabilize microtubule dynamics and activate p53, inhibiting the proliferation of MCF-7 cancer cells. Its low toxicity makes it an attractive candidate for further exploration in cancer treatment (Rathinasamy et al., 2010).
Antifungal Activity
- Griseofulvin Production and Antifungal Effects : Research on griseofulvin, closely related to this compound, has shown its effectiveness as an antifungal antibiotic. A study identified a griseofulvin-producing fungus and noted its significant antifungal activity against various plant pathogenic fungi (Park et al., 2005).
Enhancing Drug Solubility
- Plasma Irradiation for Drug Dissolution : The application of plasma irradiation to griseofulvin was explored to increase its dissolution rate, a strategy that might be applicable to this compound. Although this treatment increased wettability, it did not enhance dissolution due to surface fusion of the material (Naseem et al., 2004).
Transdermal Drug Delivery
- Mesoporous Carriers for Antifungal Drugs : A novel formulation involving mesoporous calcium carbonate particles was developed for griseofulvin, potentially applicable to this compound. This approach aims to enhance loading capacity, bioavailability, and targeted delivery for topical antifungal treatment (Lengert et al., 2019).
Properties
CAS No. |
17793-98-5 |
|---|---|
Molecular Formula |
C17H17BrO6 |
Molecular Weight |
397.221 |
IUPAC Name |
(2S,5/'R)-7-bromo-3/',4,6-trimethoxy-5/'-methylspiro[1-benzofuran-2,4/'-cyclohex-2-ene]-1/',3-dione |
InChI |
InChI=1S/C17H17BrO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1 |
InChI Key |
JYYQOVJCDRDJRG-RBHXEPJQSA-N |
SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Br)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,8,10-Tetramethoxy[2]benzopyrano[4,3-b][1]benzopyran-7(5H)-one](/img/structure/B579265.png)
![[4-[Dimethyl-[(3-propoxyoxiran-2-yl)methyl]silyl]phenyl]-dimethyl-[(3-propoxyoxiran-2-yl)methyl]silane](/img/structure/B579266.png)
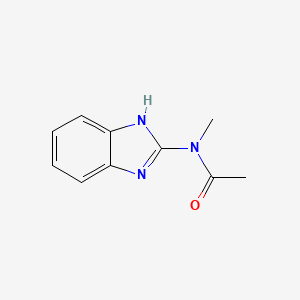
![2h-Furo[4,3,2-de]quinoline](/img/structure/B579268.png)
